molecular formula C27H25FN2O4S B2397499 6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892760-95-1

6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2397499
M. Wt: 492.57
InChI Key: PQPRWMKQHHAQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Fluorescent Probes and Sensing

Quinoline derivatives are known for their efficient fluorescence and are utilized in biochemistry and medicine for studying various biological systems, including DNA fluorophores. Their ability to act as sensitive and selective compounds makes them valuable for the development of new fluorescent probes (Aleksanyan & Hambardzumyan, 2013).

Anticancer Activity

Some fluorinated derivatives of quinoline have shown promise as tubulin polymerization inhibitors, exhibiting cytotoxic activity against cancer cell lines. This suggests their potential in cancer treatment, highlighting the anticancer activity associated with modifications to the quinoline backbone (Řehulka et al., 2020).

Zn2+ Sensing and Cellular Imaging

Quinoline derivatives have been designed for sensitive and efficient cell membrane permeability, making them suitable for practical detection of Zn2+ in sample solutions and living cells. This utility extends to the development of novel fluorescent probes for metal ions, useful in biological and medical research (Ohshima et al., 2010).

Antimicrobial Activity

The synthesis of new quinoline derivatives has led to compounds with promising antimicrobial properties. This includes activities against both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for antibiotic development (Taguchi et al., 1992).

Antioxidant Properties

Quinoline derivatives also display significant antioxidant properties. Their ability to quench radicals and inhibit DNA oxidation suggests potential for anti-stress therapy and as additives in pharmaceuticals to enhance oxidative stability (Xi & Liu, 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-19-6-5-7-20(14-19)17-30-18-26(35(32,33)21-8-3-2-4-9-21)27(31)22-15-23(28)25(16-24(22)30)29-10-12-34-13-11-29/h2-9,14-16,18H,10-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPRWMKQHHAQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one

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